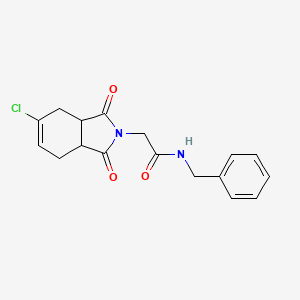![molecular formula C17H19FO3 B4930116 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4930116.png)
1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene, also known as F-Phenibut, is a synthetic compound that is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). It was first synthesized in the 1960s by Soviet scientists and has since been used as a nootropic and anxiolytic agent.
Mécanisme D'action
1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene acts on GABA receptors in the brain, specifically the GABAB receptor. It enhances the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. This leads to a decrease in neuronal excitability and a reduction in anxiety and stress.
Biochemical and Physiological Effects
1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene has been shown to increase the levels of dopamine and serotonin in the brain. It also increases the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene has been shown to improve memory and learning, reduce anxiety and stress, and enhance mood.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has also been shown to be safe and well-tolerated in humans. However, 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene has some limitations. It has a long half-life, which can make it difficult to study its effects over a short period of time. It also has a narrow therapeutic window, which means that the dosage must be carefully controlled to avoid adverse effects.
Orientations Futures
There are several future directions for the study of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene. One area of research is the potential use of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene as a treatment for anxiety disorders and depression. Another area of research is the development of new synthetic compounds that are structurally similar to 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene but have improved pharmacokinetic properties. Additionally, the mechanisms of action of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene and its effects on neurotransmitters and neuronal function need to be further elucidated.
Méthodes De Synthèse
The synthesis of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene involves the reaction of 4-fluorophenol with 1-bromo-4-(4-methoxyphenoxy)butane in the presence of potassium carbonate and copper powder. The resulting product is then treated with methoxybenzene to yield 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene. This method has been optimized to produce high yields of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene with high purity.
Applications De Recherche Scientifique
1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene has been studied for its anxiolytic and nootropic effects. It has been shown to improve cognitive function, reduce anxiety and stress, and enhance mood. 1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene has also been studied for its potential as a treatment for alcohol withdrawal syndrome and social anxiety disorder.
Propriétés
IUPAC Name |
1-fluoro-4-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO3/c1-19-16-6-2-3-7-17(16)21-13-5-4-12-20-15-10-8-14(18)9-11-15/h2-3,6-11H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPDHXBKTLZDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4930033.png)
![1-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4930036.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930044.png)
![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4930049.png)
![methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4930057.png)
![4-(4-methoxy-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4930061.png)
![6-(6-chloro-1,3-benzodioxol-5-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4930082.png)
![3-bromo-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930087.png)

![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B4930095.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide](/img/structure/B4930102.png)
![6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4930117.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930125.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine](/img/structure/B4930138.png)